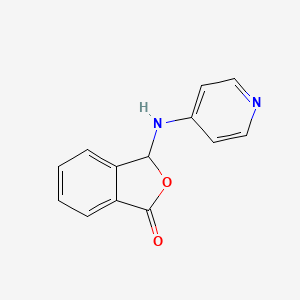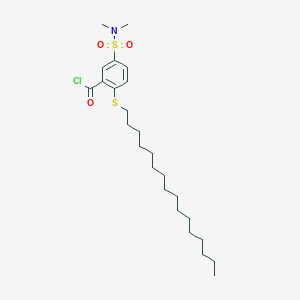
Tris(4-(dimethylamino)phenyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(dimethylamino)phenyl)silanol is an organosilicon compound with the molecular formula C24H31N3OSi It is characterized by the presence of three 4-(dimethylamino)phenyl groups attached to a central silicon atom, which is also bonded to a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(dimethylamino)phenyl)silanol typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction can be summarized as follows:
-
Formation of Grignard Reagent: : [ \text{4-(dimethylamino)phenyl bromide} + \text{Mg} \rightarrow \text{4-(dimethylamino)phenylmagnesium bromide} ]
-
Reaction with Silicon Tetrachloride: : [ \text{4-(dimethylamino)phenylmagnesium bromide} + \text{SiCl}_4 \rightarrow \text{Tris(4-(dimethylamino)phenyl)silane} ]
-
Hydrolysis: : [ \text{Tris(4-(dimethylamino)phenyl)silane} + \text{H}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-(dimethylamino)phenyl)silanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Condensation: Acid or base catalysts are often employed to facilitate the formation of siloxane bonds.
Major Products
Oxidation: Silanone derivatives.
Substitution: Various substituted silanol compounds.
Condensation: Siloxane polymers.
Aplicaciones Científicas De Investigación
Tris(4-(dimethylamino)phenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tris(4-(dimethylamino)phenyl)silanol depends on its application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The dimethylamino groups can participate in electron-donating interactions, while the hydroxyl group can form hydrogen bonds with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-methoxyphenyl)silanol
- Tris(4-biphenylyl)silanol
- Tris(2,4,6-trimethylphenyl)silanol
Uniqueness
Tris(4-(dimethylamino)phenyl)silanol is unique due to the presence of dimethylamino groups, which impart distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic interactions and chemical stability.
Propiedades
Número CAS |
1521-20-6 |
|---|---|
Fórmula molecular |
C24H31N3OSi |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
4-[bis[4-(dimethylamino)phenyl]-hydroxysilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H31N3OSi/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18,28H,1-6H3 |
Clave InChI |
PUDXFEVJPREIGF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



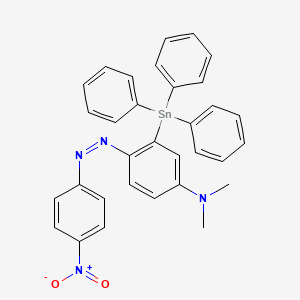
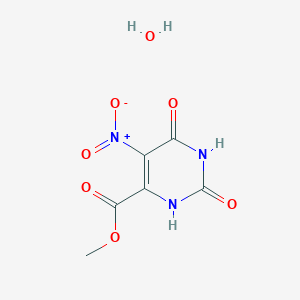


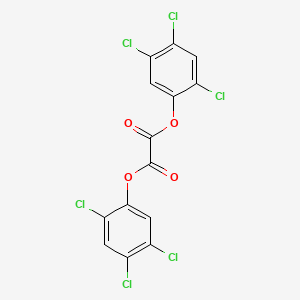
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
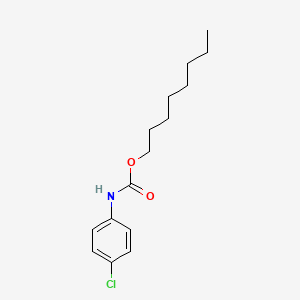
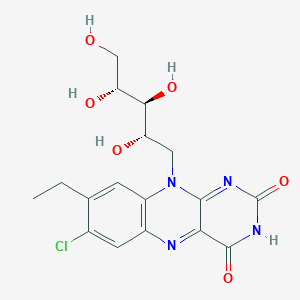
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)
